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molecular formula C7H13NO3 B8806274 N-Acryloylamido-ethoxyethanol

N-Acryloylamido-ethoxyethanol

Cat. No. B8806274
M. Wt: 159.18 g/mol
InChI Key: BYJPRUDFDZPCBH-UHFFFAOYSA-N
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Patent
US07329694B2

Procedure details

N-[2-(2-trimethylsiloxyethoxy)ethyl]acrylamide (73.5 g), methanol (400 g) and acetic acid (50 g) were introduced into a 1 L eggplant type flask and were mixed to a homogeneous state, after which the mixture was allowed to stand at room temperature overnight. 2,6-di-t-butyl-4-methylphenol (0.2 g) was added, after which the solvent was removed by means of a rotary vacuum evaporator (using a vacuum pump; bath temperature, 60 to 70° C.). The volatile components were removed by means of a vacuum pump under decreased pressure over a two-hour period at 70° C. and N-[2-(2-hydroxyethoxy)ethyl]acrylamide was obtained as a yellow transparent, viscous liquid.
Name
N-[2-(2-trimethylsiloxyethoxy)ethyl]acrylamide
Quantity
73.5 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][NH:9][C:10](=[O:13])[CH:11]=[CH2:12].CO.C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C>C(O)(=O)C>[OH:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][NH:9][C:10](=[O:13])[CH:11]=[CH2:12]

Inputs

Step One
Name
N-[2-(2-trimethylsiloxyethoxy)ethyl]acrylamide
Quantity
73.5 g
Type
reactant
Smiles
C[Si](OCCOCCNC(C=C)=O)(C)C
Name
Quantity
400 g
Type
reactant
Smiles
CO
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed to a homogeneous state
CUSTOM
Type
CUSTOM
Details
after which the solvent was removed by means of a rotary vacuum evaporator (
CUSTOM
Type
CUSTOM
Details
temperature, 60 to 70° C.
CUSTOM
Type
CUSTOM
Details
The volatile components were removed by means of a vacuum pump
CUSTOM
Type
CUSTOM
Details
at 70° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCOCCNC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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